molecular formula C10H10N2O3 B8351106 5-(3,6-dihydro-2H-pyran-4-yl)-2-nitropyridine

5-(3,6-dihydro-2H-pyran-4-yl)-2-nitropyridine

Cat. No. B8351106
M. Wt: 206.20 g/mol
InChI Key: BQEGWAXNDRSBJY-UHFFFAOYSA-N
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Patent
US08969335B2

Procedure details

174 mg of 5-(3,6-dihydro-2H-pyran-4-yl)-2-nitropyridine are hydrogenated using 100 mg of 5% Pd/C and hydrogen in 10 ml of tetrahydrofuran. The mixture is filtered off and evaporated in a rotary evaporator, giving 138 mg of 5-(3,6-dihydro-2H-pyran-4-yl)pyridin-2-ylamine crude product, which is reacted further above purification.
Quantity
174 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH:5]=[C:4]([C:7]2[CH:8]=[CH:9][C:10]([N+:13]([O-])=O)=[N:11][CH:12]=2)[CH2:3][CH2:2]1.[H][H]>O1CCCC1.[Pd]>[O:1]1[CH2:2][CH:3]=[C:4]([C:7]2[CH:8]=[CH:9][C:10]([NH2:13])=[N:11][CH:12]=2)[CH2:5][CH2:6]1

Inputs

Step One
Name
Quantity
174 mg
Type
reactant
Smiles
O1CCC(=CC1)C=1C=CC(=NC1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered off
CUSTOM
Type
CUSTOM
Details
evaporated in a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
O1CCC(=CC1)C=1C=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 138 mg
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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